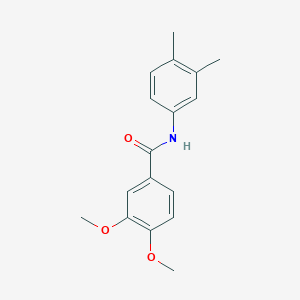![molecular formula C17H19NO B401094 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401094.png)
3-methyl-N-[4-(propan-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound characterized by the presence of an amide functional group attached to a benzene ring substituted with an isopropyl group at the para position and a methyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide typically involves the reaction of 4-isopropylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-isopropylaniline+3-methylbenzoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
化学反応の分析
Types of Reactions: 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
3-methyl-N-[4-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
N-(4-isopropylphenyl)-4-methylbenzamide: Similar structure but with the methyl group at the para position.
N-(4-isopropylphenyl)-3-chlorobenzamide: Chlorine substituent instead of a methyl group.
N-(4-isopropylphenyl)-3-nitrobenzamide: Nitro group instead of a methyl group.
Uniqueness: 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the specific positioning of the isopropyl and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct physical and chemical properties, making it valuable for specific applications.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34g/mol |
IUPAC名 |
3-methyl-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-7-9-16(10-8-14)18-17(19)15-6-4-5-13(3)11-15/h4-12H,1-3H3,(H,18,19) |
InChIキー |
PUPYWYVHYKRDDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetramethyl 7-ethoxy-5,5-dimethyl-6-benzoyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B401011.png)
![DIMETHYL 2-[1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B401012.png)
![3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one](/img/structure/B401014.png)
![N-[amino-[(4,7-dimethylquinazolin-2-yl)amino]methylidene]propanamide](/img/structure/B401016.png)
![3-[3-(trifluoromethyl)phenyl]-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B401018.png)
![ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE](/img/structure/B401023.png)
![Methyl 6-{[(2,4-dichlorophenoxy)acetyl]amino}hexanoate](/img/structure/B401024.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B401027.png)
![4-amino-N-[6-({2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B401030.png)



![3-nitro-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B401035.png)
